

Dienogest-d5 plasma quantification method

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Compound Focus: Dienogest-d5

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Introduction

The accurate quantification of dienogest, a fourth-generation synthetic progestin, in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and compliance checking in clinical trials [1] [2]. **Dienogest-d5**, a deuterium-labeled stable isotope of dienogest, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, compensating for potential matrix effects and variability in sample preparation [3]. This application note consolidates validated methodologies from recent scientific literature to provide researchers with robust protocols for the precise quantification of dienogest in human plasma and serum.

Experimental Protocols

Sample Preparation Methods

1.1 Supported Liquid Extraction (SLE+) [1]

- **Procedure:** Mix **200 µL of serum** with 100 µL of 10:90 (v:v) methanol:water containing isotopic internal standards.
- **Extraction:** Load onto **400 µL SLE+ extraction plate**. Elute steroids with 3 × 600 µL dichloromethane into polypropylene plates containing 100 µL 2-propanol.
- **Reconstitution:** Dry with forced air and reconstitute in 50 µL of 25% (v:v) methanol:water.

1.2 Liquid-Liquid Extraction (LLE) [4]

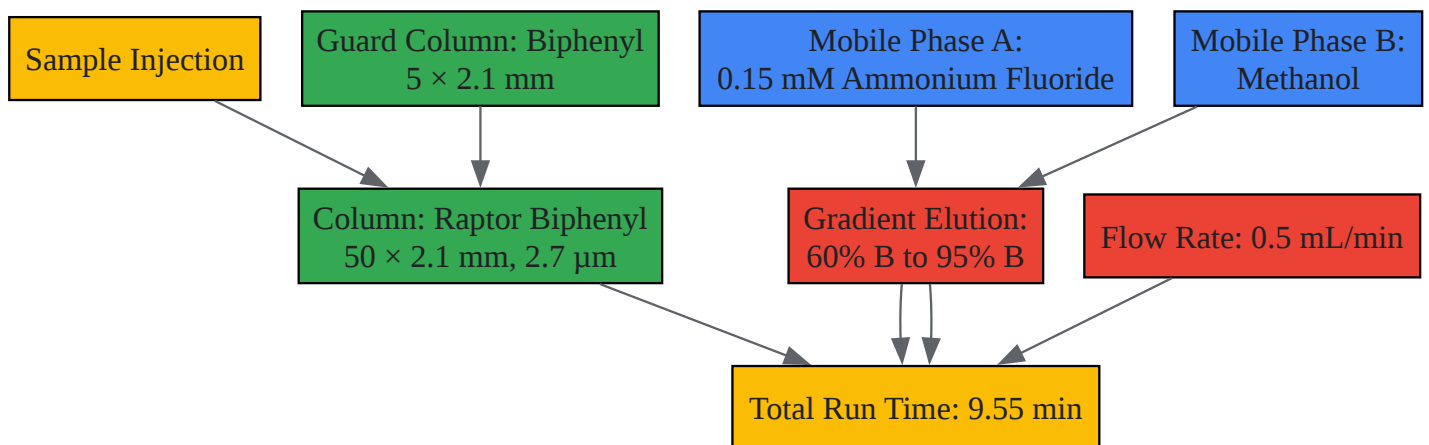
- **Procedure:** Extract dienogest and internal standard (levonorgestrel-d6) from human K₂EDTA plasma using liquid-liquid extraction.
- **Advantages:** This method demonstrates that simple LLE can provide excellent reproducibility with intra- and inter-day precision <3.97% and <6.10% respectively [4].

1.3 Protein Precipitation [5]

- **Procedure:** Precipitate plasma proteins using methanol in a 1:3 plasma-to-methanol ratio (0.2 mL plasma + 0.6 mL methanol).
- **Application:** While developed for dydrogesterone, this approach represents a simpler alternative for progestin analysis.

LC-MS/MS Analysis Conditions

2.1 Chromatographic Separation

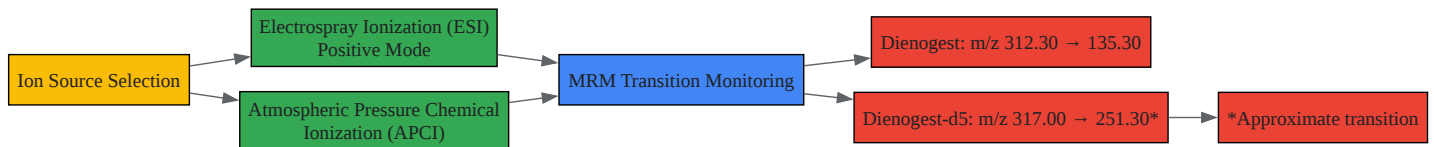


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Method Parameters:

- **Column:** Raptor Biphenyl (50 × 2.1 mm, 2.7 μm) with matching guard column [1]
- **Mobile Phase:** Various compositions reported including ammonium acetate/acetonitrile mixtures [5] [4] and ammonium fluoride/methanol gradients [1]
- **Temperature:** 35°C column temperature commonly used [5]
- **Gradient:** Multi-step gradients achieving separation in 3-12 minutes depending on methodology [6] [4]

2.2 Mass Spectrometric Detection



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Key MS Parameters [1] [2] [4]:

- **Ionization:** Heated electrospray ionization (ESI) in positive mode for most progestins; negative mode for estrogens [1]
- **Detection:** Multiple Reaction Monitoring (MRM) for enhanced selectivity
- **Transitions:** Dienogest: m/z 312.30 → 135.30; **Dienogest-d5** internal standard provides analogous transitions with mass shift [4]

Method Validation Parameters

Comprehensive validation data for the multi-analyte panel method including dienogest [1]:

Validation Parameter	Results for Multi-Analyte Method [1]
Calibration Range	0.009 - 10 ng/mL for most analytes
LLOQ	0.009 ng/mL for dienogest
Intra-Assay Precision	<6.4% CV for all analytes
Inter-Assay Precision	<10.6% CV for all analytes
Accuracy	90.7% - 119.2% across analytes
Extraction Efficiency	82.0% - 99.7% across analytes
Matrix Effects	83.5% - 100.3% across analytes

Application in Research Settings

Clinical Trial Compliance Monitoring

The multi-analyte LC-MS/MS method successfully identified non-compliance in contraceptive clinical trials, with confirmed use of prescribed progestins in 11 out of 13 participants and detection of unreported progestin use in 2 participants [1].

Drug Interaction Studies

Online SPE-LC-MS/MS methods have been specifically applied to monitor progestin plasma levels in patients undergoing co-medication with antiepileptic drugs, where interactions can significantly alter lamotrigine plasma levels and increase seizure risk [2].

Pharmacokinetic Studies

Validated methods have been successfully applied to pharmacokinetic studies in human plasma samples following administration of single oral doses of 2.0 mg dienogest tablets to healthy female volunteers [4].

Critical Methodological Considerations

- **Internal Standard Selection:** **Dienogest-d5** and other deuterated isotopes (d4, d6, d8) are commercially available as internal standards [7] [3].
- **Matrix Effects:** Post-column infusion experiments are recommended to exclude matrix interferences, with isotope-labeled internal standards effectively compensating for residual effects [2].
- **Regulatory Status:** These methods are designated for research use only and have not undergone formal performance evaluation as in vitro diagnostic devices [2].

Conclusion

The LC-MS/MS methodologies presented provide robust, sensitive, and specific approaches for the quantification of dienogest in human plasma using **dienogest-d5** as an internal standard. The choice between simpler sample preparation methods (LLE, protein precipitation) and more sophisticated approaches (online SPE, multi-analyte panels) depends on the specific research requirements, including required throughput, sensitivity, and scope of analytes. These validated protocols support critical research applications in therapeutic drug monitoring, pharmacokinetic studies, and clinical trial compliance assessment.

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To cite this document: Smolecule. [Dienogest-d5 plasma quantification method]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12879305#dienogest-d5-plasma-quantification-method>]

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